Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate
Description
Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate (hereafter referred to as the target compound) is a synthetic small molecule characterized by a central benzene ring substituted with:
- A methoxy group at position 2.
- A methyl carboxylate group at position 4.
- A thiourea-linked benzoylamino moiety at position 4.
This compound has drawn attention due to its structural similarity to known stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are implicated in lipid metabolism and autophagy regulation .
Properties
IUPAC Name |
methyl 4-(benzoylcarbamothioylamino)-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-10-12(8-9-13(14)16(21)23-2)18-17(24)19-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBNPEZVXJFWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178461 | |
| Record name | Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477889-75-1 | |
| Record name | Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477889-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the benzoylamino and carbothioyl groups, followed by methylation to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on its biological activities, synthesis methods, and implications in medicinal chemistry.
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The presence of the benzoyl and carbothioyl groups may enhance its cytotoxic effects against specific cancer lines.
- Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity. The potential for this compound to act against bacterial and fungal pathogens is an area of ongoing investigation.
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:
- Carbamate Formation : Utilizing amines and isocyanates to form carbamate derivatives.
- Thioamide Formation : Employing thioacetic acid derivatives to introduce the carbothioyl group.
These synthetic strategies not only allow for the production of the parent compound but also facilitate the development of analogs with modified biological activities.
Biological Assays and Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- In vitro Studies : Laboratory experiments have demonstrated that modifications to the benzoylamino structure can significantly alter the compound's potency against various cell lines.
- In vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, providing insights into their pharmacokinetics and toxicity profiles.
Potential Applications in Agriculture
There is emerging interest in exploring the use of this compound as a plant growth regulator or pesticide. Compounds with similar structures have been noted for their ability to modulate plant growth and resist pests, indicating potential agricultural applications.
Summary Table of Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Synthesis of derivatives for enhanced activity |
| Synthesis Techniques | Carbamate and thioamide formation | Optimization of synthetic routes |
| Biological Assays | In vitro and in vivo efficacy | Testing against various disease models |
| Agricultural Uses | Potential as a growth regulator or pesticide | Exploring efficacy on crop species |
Mechanism of Action
The mechanism of action of Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and carbothioyl groups may interact with enzymes or receptors, modulating their activity. The methoxybenzenecarboxylate moiety can also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The target compound was identified as structurally analogous to two SCD1 inhibitors (compounds 24 and 28c ) through SciFinder-based similarity searches (Fig. 2A in ). Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of the Target Compound and Analogues
* Mechanistic association inferred from structural similarity. † IUPAC name: 4-methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide. ‡ Referred to as "28c" in the source material.
Key Findings from Comparative Studies
Structural Similarities :
- The target compound and Compound 24 share:
- A benzoylamino group.
- A heterocyclic/aromatic core (benzene vs. thiazole).
- Both lack the thiazole ring and dimethylamide group present in Compound 24, suggesting divergent pharmacophores.
Functional Overlaps: Compound 28c, a confirmed SCD1 inhibitor, suppressed starvation-induced autophagy in experimental models, supporting the hypothesis that SCD1 inhibition modulates autophagy .
Mechanistic Implications: The study hypothesizes that SCD1 inhibition disrupts lipid metabolism, thereby blocking autophagosome formation during nutrient deprivation .
Biological Activity
Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate, a compound with the molecular formula and a molecular weight of approximately 344.39 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 344.39 g/mol
- CAS Number : 860610-07-7
This compound features a methoxy group, a carbothioamide linkage, and an aromatic benzene ring which are critical to its biological activities.
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of MicroRNA : A related study on benzoylamino derivatives showed that compounds could inhibit the expression of microRNA-21 (miR-21), which is implicated in cancer progression. The inhibition of miR-21 leads to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .
- Cell Cycle Arrest : Compounds structurally similar to this compound have been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell growth .
- Targeting Oncogenic Pathways : The compound's structural features suggest it may interact with key oncogenic pathways, potentially disrupting protein-protein interactions critical for tumor growth and survival.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits proliferation and induces apoptosis in various cancer cell lines. |
| MicroRNA Inhibition | Potentially inhibits miR-21, a known oncogenic microRNA, leading to altered gene expression profiles. |
| Cell Cycle Regulation | Induces G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle. |
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments demonstrated that related compounds can effectively inhibit cell growth in human glioblastoma cells by upregulating PDCD4, a target protein associated with apoptosis regulation .
- Structural Analogues : Research on structural analogues has shown that modifications to the benzamide moiety can enhance biological activity, indicating that further chemical optimization could yield more potent derivatives .
- Pharmacological Potential : The compound's ability to modulate critical pathways involved in cancer suggests it could serve as a lead compound for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
